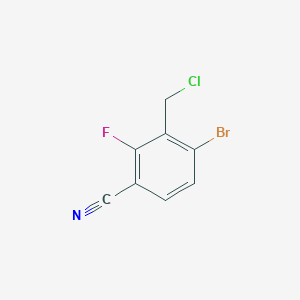
4-Bromo-3-(chloromethyl)-2-fluorobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3-(chloromethyl)-2-fluorobenzonitrile is an organic compound that belongs to the class of halogenated benzonitriles. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzonitrile core. The unique combination of these halogens imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-(chloromethyl)-2-fluorobenzonitrile typically involves multi-step organic reactions. One common method includes the halogenation of a suitable benzonitrile precursor. For instance, starting with 2-fluorobenzonitrile, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. Subsequently, chloromethylation can be carried out using formaldehyde and hydrochloric acid in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are often employed to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-3-(chloromethyl)-2-fluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the halogen atoms or the benzonitrile core.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed depend on the specific reactions and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
4-Bromo-3-(chloromethyl)-2-fluorobenzonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of complex molecules for pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules and probes for studying biological processes.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-Bromo-3-(chloromethyl)-2-fluorobenzonitrile involves its interaction with molecular targets through its halogen atoms and nitrile group. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects. The exact pathways and targets depend on the context of its application, such as in drug design or material science.
Comparación Con Compuestos Similares
- 4-Bromo-3-chlorophenylboronic acid
- 4-Bromo-3-fluorophenol
- Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate
Comparison: Compared to these similar compounds, 4-Bromo-3-(chloromethyl)-2-fluorobenzonitrile is unique due to the presence of all three halogens (bromine, chlorine, and fluorine) on the benzonitrile core. This unique combination enhances its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications.
Propiedades
Fórmula molecular |
C8H4BrClFN |
|---|---|
Peso molecular |
248.48 g/mol |
Nombre IUPAC |
4-bromo-3-(chloromethyl)-2-fluorobenzonitrile |
InChI |
InChI=1S/C8H4BrClFN/c9-7-2-1-5(4-12)8(11)6(7)3-10/h1-2H,3H2 |
Clave InChI |
GHNIPATTWRWVHX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1C#N)F)CCl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





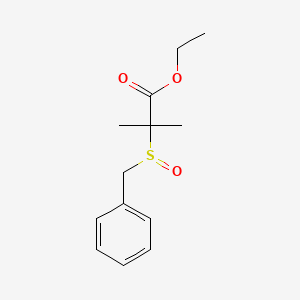
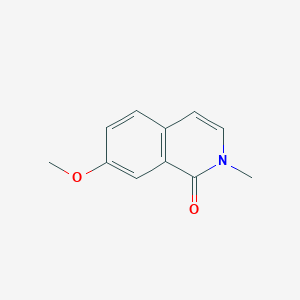
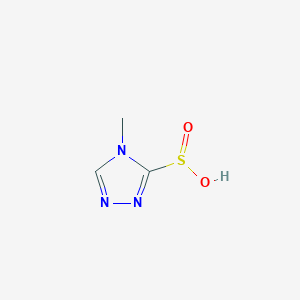

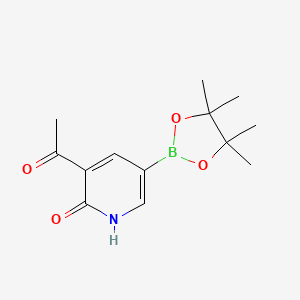
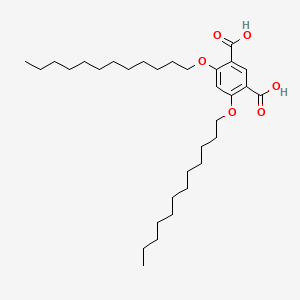
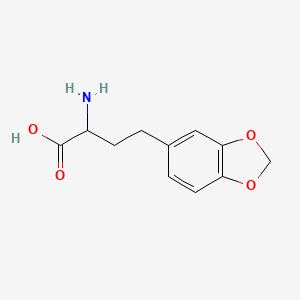
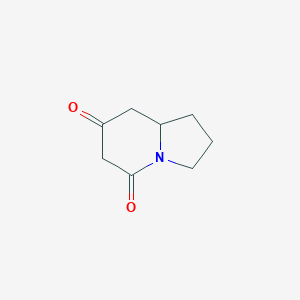
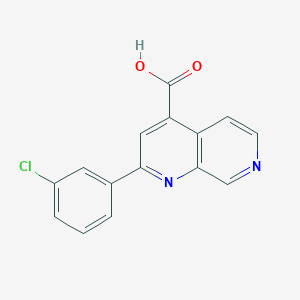

![2-([1,1'-Biphenyl]-4-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethan-1-one](/img/structure/B12964105.png)
